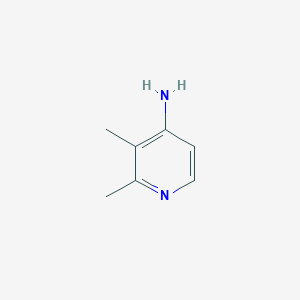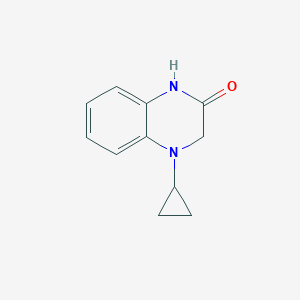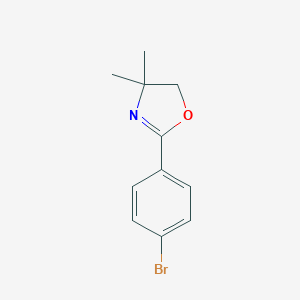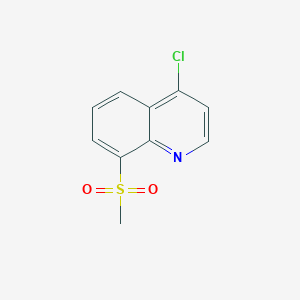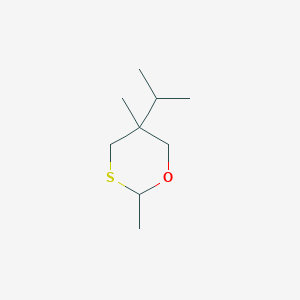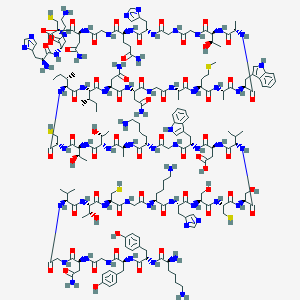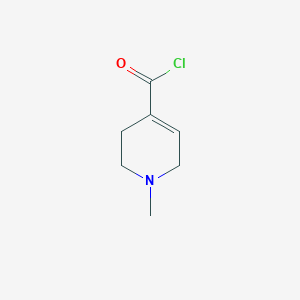
1-METHYL-3,6-DIHYDRO-2H-PYRIDINE-4-CARBONYL CHLORIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-1,2,3,6-tetrahydropyridine-4-carbonyl chloride is a chemical compound with a unique structure that includes a tetrahydropyridine ring substituted with a methyl group and a carbonyl chloride group
Méthodes De Préparation
The synthesis of 1-Methyl-1,2,3,6-tetrahydropyridine-4-carbonyl chloride typically involves the reaction of 1-Methyl-1,2,3,6-tetrahydropyridine with phosgene (carbonyl chloride). The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize yield and safety.
Analyse Des Réactions Chimiques
1-Methyl-1,2,3,6-tetrahydropyridine-4-carbonyl chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl chloride group to a hydroxyl group.
Substitution: The carbonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form amides or esters, respectively.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or methanol. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Methyl-1,2,3,6-tetrahydropyridine-4-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, particularly in the context of neurotoxicity.
Medicine: Research explores its potential role in developing treatments for neurological disorders.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-Methyl-1,2,3,6-tetrahydropyridine-4-carbonyl chloride involves its interaction with specific molecular targets. In biological systems, it may act on enzymes or receptors, leading to changes in cellular function. The exact pathways and targets depend on the context of its use and the specific biological system being studied.
Comparaison Avec Des Composés Similaires
1-Methyl-1,2,3,6-tetrahydropyridine-4-carbonyl chloride can be compared with other similar compounds such as:
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Known for its neurotoxic effects and use in Parkinson’s disease research.
1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester: Used in organic synthesis for its boronic acid functionality.
The uniqueness of 1-Methyl-1,2,3,6-tetrahydropyridine-4-carbonyl chloride lies in its reactivity and the presence of the carbonyl chloride group, which allows for diverse chemical transformations.
Propriétés
Numéro CAS |
116576-81-9 |
|---|---|
Formule moléculaire |
C7H10ClNO |
Poids moléculaire |
159.61 g/mol |
Nom IUPAC |
1-methyl-3,6-dihydro-2H-pyridine-4-carbonyl chloride |
InChI |
InChI=1S/C7H10ClNO/c1-9-4-2-6(3-5-9)7(8)10/h2H,3-5H2,1H3 |
Clé InChI |
SRIVQAUEJOGCPT-UHFFFAOYSA-N |
SMILES |
CN1CCC(=CC1)C(=O)Cl |
SMILES canonique |
CN1CCC(=CC1)C(=O)Cl |
Synonymes |
4-Pyridinecarbonyl chloride, 1,2,3,6-tetrahydro-1-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


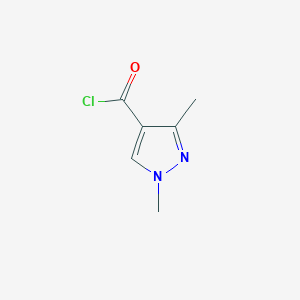
![(2S,5R,6R)-6-[[2-[[(3,4-dihydroxybenzoyl)-(3-hydroxypropyl)carbamoyl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B48135.png)

